![molecular formula C17H15Cl3N2O B4447088 N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride](/img/structure/B4447088.png)
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Overview
Description
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with a dichlorophenyl group and a pyridinylmethanamine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Substitution with dichlorophenyl group: The furan ring is then substituted with a dichlorophenyl group using a Friedel-Crafts acylation reaction.
Attachment of pyridinylmethanamine moiety: The final step involves the attachment of the pyridinylmethanamine moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.
Substitution: The pyridinylmethanamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted pyridinylmethanamine derivatives.
Scientific Research Applications
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interfere with signal transduction pathways, resulting in anti-inflammatory or antiviral effects .
Comparison with Similar Compounds
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride can be compared with other similar compounds, such as:
- N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide : This compound also features a dichlorophenyl-furan structure but differs in its additional functional groups.
- 5-(chlorophenyl)-2-furancarbothioamides : These compounds share the furan and chlorophenyl moieties but have different substituents, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O.ClH/c18-12-4-6-15(16(19)9-12)17-7-5-14(22-17)11-20-10-13-3-1-2-8-21-13;/h1-9,20H,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCWSRDNTPMRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


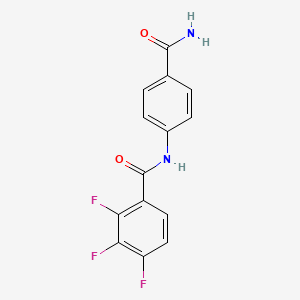
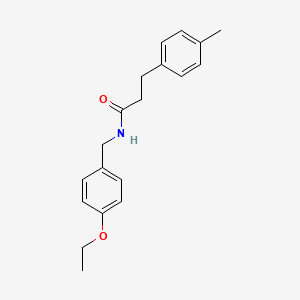
![1-{3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4447021.png)
![N-(2-fluorophenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4447025.png)
![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4447040.png)
![2-[2-[[4-(Diethylamino)phenyl]methylamino]ethylamino]ethanol;dihydrochloride](/img/structure/B4447053.png)
![2-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B4447060.png)
![4-methoxy-N-[(3-methylphenyl)methyl]benzamide](/img/structure/B4447068.png)
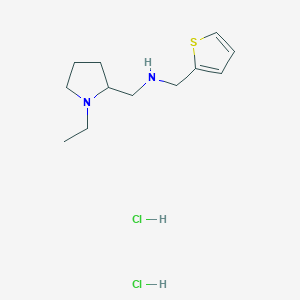
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4447094.png)
![1-[1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE](/img/structure/B4447103.png)
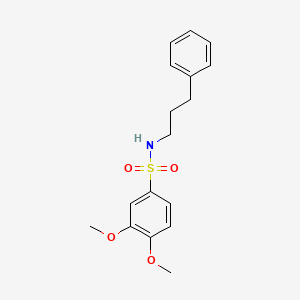
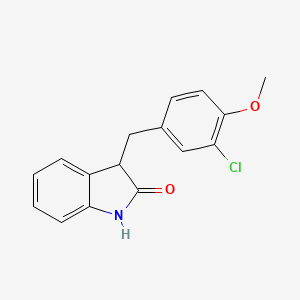
![N-(2-hydroxyethyl)-5-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B4447123.png)
